molecular formula C16H17N7O2 B2602515 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1903879-33-3

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2602515
CAS RN: 1903879-33-3
M. Wt: 339.359
InChI Key: QXKUHOBTSODPLR-UHFFFAOYSA-N
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Description

The compound “3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . It’s part of a series of compounds synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A method for synthesizing a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride, has been described in a patent . This method involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and regulation of the pH value to 6 .


Molecular Structure Analysis

The molecular structure of this compound is derived from the [1,2,4]triazolo[4,3-a]pyrazine class . The compound contains a piperazine ring attached to the pyrazine ring via a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . An oxidative [4 + 1] annulation has been used to prepare 1,2,4-triazolo[4,3-a]pyridines .

Scientific Research Applications

Synthesis and Derivative Formation

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one serves as a precursor in the synthesis of various heterocyclic compounds, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives. These compounds, often containing a benzofuran moiety, are synthesized through reactions involving diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. The structural confirmation of these derivatives is typically achieved through elemental analyses, spectral data, and alternative synthetic routes when possible (Abdelhamid et al., 2012).

Antimicrobial Activities

Derivatives of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one have been investigated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities, with some compounds demonstrating significant efficacy against various microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Docking and Bioactivity Screening

The synthesized derivatives have also been subjected to molecular docking studies to assess their interactions with target proteins. Such studies are crucial in understanding the biological activity and potential therapeutic applications of these compounds. For instance, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been prepared and evaluated for their antimicrobial and antioxidant activities, demonstrating the versatility of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one derivatives in various biological applications (Flefel et al., 2018).

Application in Insecticidal Agents

Some newly synthesized sulfonamide thiazole derivatives, potentially derived from compounds like 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, have shown promising insecticidal activity against certain pests. These findings indicate the potential application of these compounds in agricultural pest management strategies (Soliman et al., 2020).

properties

IUPAC Name

3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-11-19-20-14-13(17-5-6-23(11)14)21-7-9-22(10-8-21)16(25)12-3-2-4-18-15(12)24/h2-6H,7-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKUHOBTSODPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

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